molecular formula C6H6O4 B14282691 4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid CAS No. 133331-12-1

4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid

Cat. No.: B14282691
CAS No.: 133331-12-1
M. Wt: 142.11 g/mol
InChI Key: RJGPRLADVXLPFK-UHFFFAOYSA-N
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Description

4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid is an organic compound with the molecular formula C6H6O4 It is a derivative of furan, a heterocyclic organic compound, and features a carboxylic acid group, a methyl group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methyl-2-oxo-2,5-dihydrofuran-3-yl with suitable reagents can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid is unique due to its specific functional groups and structural configuration.

Properties

CAS No.

133331-12-1

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

4-methyl-5-oxo-2H-furan-3-carboxylic acid

InChI

InChI=1S/C6H6O4/c1-3-4(5(7)8)2-10-6(3)9/h2H2,1H3,(H,7,8)

InChI Key

RJGPRLADVXLPFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(COC1=O)C(=O)O

Origin of Product

United States

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